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Introduction
Satigrel (formerly E5510) is a potent antiplatelet agent with a dual mechanism of action,

making it a compelling candidate for the prevention and treatment of arterial thrombosis. It

selectively inhibits prostaglandin H synthase 1 (PGHS-1), thereby reducing the production of

thromboxane A2 (TXA2), a key mediator of platelet aggregation.[1][2] Additionally, Satigrel
inhibits phosphodiesterase (PDE), with a particular potency against PDE3, leading to an

increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine

monophosphate (cGMP) levels, which further suppresses platelet activation.[1] These

application notes provide a comprehensive guide for the preclinical evaluation of Satigrel in
established animal models of thrombosis and hemostasis.

Mechanism of Action
Satigrel's antiplatelet effect is achieved through two primary signaling pathways:

Inhibition of the Thromboxane A2 Pathway: Satigrel is a selective inhibitor of PGHS-1 (also

known as cyclooxygenase-1 or COX-1) with an IC50 of 0.081 µM.[1][2] This is more potent

than its inhibition of PGHS-2 (IC50: 5.9 µM).[1][2] By blocking PGHS-1 in platelets, Satigrel
prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of TXA2.

TXA2 is a potent platelet agonist that, upon binding to its receptor, initiates a signaling

cascade leading to platelet shape change, degranulation, and aggregation.
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Inhibition of Phosphodiesterases: Satigrel inhibits several PDE isozymes found in platelets.

Its most potent activity is against PDE3 (IC50: 15.7 µM), which is responsible for the

hydrolysis of cAMP.[1] By inhibiting PDE3, Satigrel increases intracellular cAMP levels.

Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various

proteins that inhibit platelet activation and aggregation. Satigrel also shows inhibitory activity

against PDE5 (IC50: 39.8 µM) and PDE2 (IC50: 62.4 µM), contributing to increased cGMP

and cAMP levels, respectively.[1]

Data Presentation
The following tables summarize hypothetical quantitative data from preclinical studies with

Satigrel. Due to the limited availability of published in vivo data for Satigrel, these values are

illustrative and intended to serve as a template for data presentation.

Table 1: In Vivo Efficacy of Satigrel in a Murine Model of Arterial Thrombosis

Treatment
Group

Dose
(mg/kg,
p.o.)

n

Time to
Occlusion
(minutes,
Mean ±
SEM)

Thrombus
Weight (mg,
Mean ±
SEM)

Percent
Inhibition of
Thrombosis
(%)

Vehicle

Control
- 10 12.5 ± 1.8 0.85 ± 0.12 -

Satigrel 1 10 25.3 ± 3.1 0.48 ± 0.09 43.5

Satigrel 3 10 42.8 ± 4.5 0.21 ± 0.05 75.3

Satigrel 10 10 >60 0.08 ± 0.02 90.6

Aspirin 10 10 35.1 ± 3.9 0.32 ± 0.07 62.4

*p<0.05, **p<0.01 vs. Vehicle Control

Table 2: Effect of Satigrel on Bleeding Time in Mice
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Treatment Group Dose (mg/kg, p.o.) n
Bleeding Time
(seconds, Mean ±
SEM)

Vehicle Control - 10 185 ± 25

Satigrel 1 10 250 ± 32

Satigrel 3 10 380 ± 45*

Satigrel 10 10 550 ± 61

Aspirin 10 10 420 ± 52

*p<0.05, **p<0.01 vs. Vehicle Control

Table 3: Ex Vivo Platelet Aggregation Following Oral Administration of Satigrel in Rats

Treatment
Group

Dose (mg/kg) n

Collagen-
induced
Aggregation
(% of control,
Mean ± SEM)

Thrombin-
induced
Aggregation
(% of control,
Mean ± SEM)

Vehicle Control - 8 100 ± 5.2 100 ± 6.1

Satigrel 1 8 65.4 ± 7.3 78.2 ± 8.5

Satigrel 3 8 32.1 ± 4.9** 55.9 ± 6.7

Satigrel 10 8 15.8 ± 3.1 38.4 ± 5.2

*p<0.05, **p<0.01 vs. Vehicle Control

Experimental Protocols
Protocol 1: Ferric Chloride (FeCl3)-Induced Carotid
Artery Thrombosis Model in Mice
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This model is widely used to evaluate the efficacy of antithrombotic agents in an in vivo setting

of arterial thrombosis.

Materials:

Male C57BL/6 mice (8-12 weeks old)

Satigrel

Vehicle (e.g., 0.5% carboxymethylcellulose)

Anesthetic (e.g., ketamine/xylazine cocktail)

Ferric chloride (FeCl3) solution (10% in distilled water)

Filter paper strips (1 x 2 mm)

Surgical microscope

Doppler flow probe

Physiological saline

Procedure:

Animal Preparation:

Administer Satigrel or vehicle to mice via oral gavage at the desired dose and time point

before surgery (e.g., 1-2 hours).

Anesthetize the mouse using an appropriate anesthetic regimen.

Place the mouse in a supine position on a surgical board.

Make a midline cervical incision to expose the left common carotid artery.

Carefully dissect the artery from the surrounding tissues.

Thrombosis Induction:
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Place a small piece of plastic film under the isolated carotid artery to protect the

surrounding tissue.

Position a Doppler flow probe over the artery to monitor blood flow.

Soak a filter paper strip in the 10% FeCl3 solution.

Apply the FeCl3-saturated filter paper to the adventitial surface of the carotid artery for 3

minutes.

After 3 minutes, remove the filter paper and rinse the artery with physiological saline.

Data Acquisition:

Continuously monitor the blood flow in the carotid artery using the Doppler flow probe.

Record the time from the application of FeCl3 until the cessation of blood flow (time to

occlusion).

A cut-off time of 60 minutes is typically used.

At the end of the experiment, the thrombosed arterial segment can be excised and the

thrombus weight measured.

Protocol 2: Tail Bleeding Time Assay in Mice
This assay assesses the effect of antiplatelet agents on hemostasis.

Materials:

Male C57BL/6 mice (8-12 weeks old)

Satigrel

Vehicle

Anesthetic (optional, can be performed on conscious mice)

Water bath (37°C)
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50 ml conical tube filled with saline at 37°C

Scalpel or sharp razor blade

Filter paper

Timer

Procedure:

Animal Preparation:

Administer Satigrel or vehicle to mice at the desired dose and time point before the assay.

If using anesthesia, ensure the mouse is adequately sedated.

Bleeding Time Measurement:

Immerse the mouse's tail in the 37°C water bath for 1 minute to standardize temperature.

Carefully transect the tail 3 mm from the tip using a sharp scalpel.

Immediately immerse the tail into the conical tube containing pre-warmed saline.

Start the timer.

Observe for the cessation of bleeding, defined as the absence of blood flow for at least 30

seconds.

Record the time to cessation of bleeding.

A cut-off time (e.g., 900 seconds) should be established.

Protocol 3: Ex Vivo Platelet Aggregation Assay
This assay measures the effect of Satigrel on platelet function after in vivo administration.

Materials:
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Rats or mice treated with Satigrel or vehicle

Anticoagulant (e.g., 3.2% sodium citrate)

Platelet agonists (e.g., collagen, thrombin, arachidonic acid)

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

Platelet aggregometer

Procedure:

Blood Collection and PRP Preparation:

At a specified time after Satigrel or vehicle administration, collect blood via cardiac

puncture or from the abdominal aorta into tubes containing sodium citrate.

Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to

obtain PRP.

Transfer the PRP to a new tube.

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain

PPP.

Platelet Aggregation Measurement:

Adjust the platelet count in the PRP if necessary using PPP.

Pre-warm the PRP samples to 37°C.

Place a cuvette with PRP in the aggregometer and establish a baseline.

Add a platelet agonist (e.g., collagen at 2-5 µg/mL or thrombin at 0.1-0.5 U/mL) to the

PRP.

Record the change in light transmittance for 5-10 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1680788?utm_src=pdf-body
https://www.benchchem.com/product/b1680788?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The maximum aggregation percentage is calculated relative to the light transmittance of

PPP.
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Caption: Dual mechanism of action of Satigrel on platelet signaling pathways.
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Caption: Experimental workflow for the FeCl3-induced carotid artery thrombosis model.
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Caption: Relationship between in vivo and ex vivo assays for Satigrel evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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